Dabigatran acil-beta-D-glucurónido

Descripción general

Descripción

Dabigatran Acil-β-D-Glucurónido es un metabolito principal de Dabigatran, un inhibidor de la trombina administrado por vía oral. Este compuesto juega un papel importante en los efectos anticoagulantes de Dabigatran, aunque presenta un efecto inhibidor más débil sobre la generación de trombina en comparación con su compuesto precursor . Dabigatran Acil-β-D-Glucurónido se forma a través de la glucuronidación de Dabigatran, un proceso que aumenta su solubilidad y facilita su excreción del cuerpo .

Aplicaciones Científicas De Investigación

Dabigatran Acil-β-D-Glucurónido tiene varias aplicaciones de investigación científica, particularmente en los campos de la farmacología y la toxicología. Algunas de sus aplicaciones clave incluyen:

Estudios de farmacocinética y farmacodinámica: Los investigadores utilizan Dabigatran Acil-β-D-Glucurónido para estudiar la farmacocinética y la farmacodinámica de Dabigatran.

Investigación anticoagulante: Dabigatran Acil-β-D-Glucurónido se utiliza para investigar los efectos anticoagulantes de Dabigatran y sus metabolitos.

Estudios de metabolismo de fármacos: El compuesto se utiliza para estudiar las vías metabólicas de Dabigatran y el papel de las enzimas UGT en su metabolismo.

Mecanismo De Acción

Dabigatran Acil-β-D-Glucurónido ejerce sus efectos inhibiendo la trombina, una enzima clave en la cascada de coagulación. La trombina cataliza la conversión de fibrinógeno a fibrina, lo que lleva a la formación de coágulos sanguíneos. Al inhibir la trombina, Dabigatran Acil-β-D-Glucurónido previene la formación de coágulos sanguíneos y reduce el riesgo de eventos tromboembólicos . El compuesto se une tanto a la trombina libre como a la trombina unida a coágulos, lo que lo hace efectivo en diversos entornos clínicos .

Direcciones Futuras

Dabigatran has been approved for prophylaxis of thromboembolism in patients undergoing total knee or hip arthroplasty and is being investigated for use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications, following acute coronary syndromes .

Análisis Bioquímico

Biochemical Properties

Dabigatran Acyl-beta-D-glucuronide interacts with several enzymes and proteins in the body. It is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 . This interaction involves the glucuronidation of the carboxylate moiety of dabigatran .

Cellular Effects

Dabigatran Acyl-beta-D-glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by increasing the activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma .

Molecular Mechanism

The molecular mechanism of Dabigatran Acyl-beta-D-glucuronide involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin and impairing the clotting process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dabigatran Acyl-beta-D-glucuronide change over time. It undergoes non-enzymatic acyl-migration in aqueous solution, resulting in the formation of the 2-O-, 3-O-, and 4-O-acylglucuronides .

Metabolic Pathways

Dabigatran Acyl-beta-D-glucuronide is involved in the metabolic pathway of dabigatran. It is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Dabigatran Acil-β-D-Glucurónido implica la glucuronidación de Dabigatran. Esta reacción es catalizada por las enzimas uridina 5’-difosfo-glucuronosiltransferasa (UGT), específicamente UGT1A9, UGT2B7 y UGT2B15 . La reacción generalmente ocurre en el hígado y los intestinos, donde estas enzimas están abundantemente presentes. El proceso de glucuronidación implica la transferencia de una porción de ácido glucurónico al grupo carboxilo de Dabigatran, lo que da como resultado la formación de Dabigatran Acil-β-D-Glucurónido .

Métodos de producción industrial: La producción industrial de Dabigatran Acil-β-D-Glucurónido sigue principios similares a las rutas sintéticas. El proceso implica el uso de microsomas hepáticos e intestinales humanos para catalizar la reacción de glucuronidación. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Dabigatran Acil-β-D-Glucurónido principalmente se somete a reacciones de hidrólisis y transacilación. Estas reacciones son cruciales para su metabolismo y excreción .

Reactivos y condiciones comunes:

Hidrólisis: Esta reacción implica la escisión de la porción de ácido glucurónico de Dabigatran Acil-β-D-Glucurónido, lo que da como resultado la formación de Dabigatran y ácido glucurónico.

Transacilación: Esta reacción implica la transferencia del grupo acilo de Dabigatran Acil-β-D-Glucurónido a otra molécula.

Principales productos formados:

Hidrólisis: Dabigatran y ácido glucurónico.

Transacilación: Varios productos acilados dependiendo de la molécula aceptora.

Comparación Con Compuestos Similares

Dabigatran Acil-β-D-Glucurónido es único en comparación con otros compuestos similares debido a su vía de glucuronidación específica y su función como metabolito principal de Dabigatran. Algunos compuestos similares incluyen:

Rivaroxaban: Otro inhibidor directo de la trombina, pero no se somete a glucuronidación como Dabigatran.

Apixaban: Similar a Rivaroxaban, es un inhibidor directo de la trombina con una vía metabólica diferente.

Edoxaban: Otro inhibidor directo de la trombina con un perfil metabólico distinto.

Estos compuestos difieren en sus vías metabólicas, farmacocinética y farmacodinámica, lo que destaca la singularidad de Dabigatran Acil-β-D-Glucurónido en el contexto de la terapia anticoagulante .

Propiedades

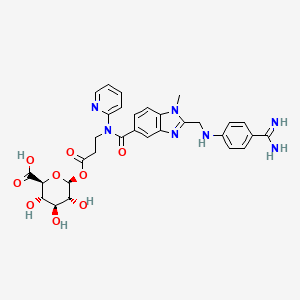

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZFDMHIDSUHPI-KWONYSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747409 | |

| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015167-40-4 | |

| Record name | Dabigatran 1-acylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015167404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DABIGATRAN 1-ACYLGLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53A719N8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

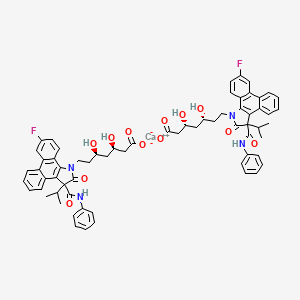

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

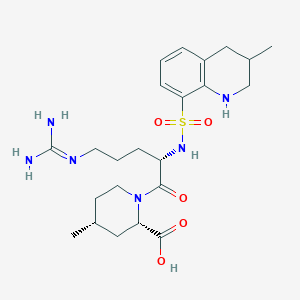

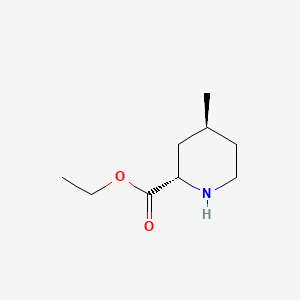

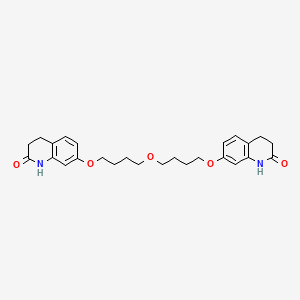

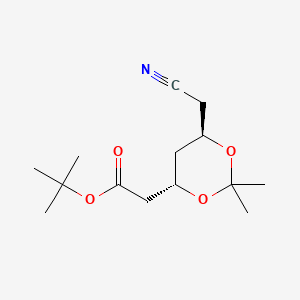

Feasible Synthetic Routes

A: Accurately measuring low concentrations of drugs and their metabolites in complex biological samples like plasma presents a significant analytical challenge. The research article describes a novel three-step stacking capillary electrophoresis (CE) method for the determination of Dabigatran and its active metabolite, Dabigatran acyl-beta-D-glucuronide, in human plasma []. This method, utilizing field-amplified sample injection, sweeping, and analyte focusing by micellar collapse (FASI-sweeping-AFMC), enables the detection of Dabigatran at concentrations as low as 25.2 ng mL−1 in real human plasma samples []. This highlights the method's sensitivity and applicability for clinical assays requiring accurate quantification of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.